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Compound of Interest

Compound Name:
3-Hydroxy-1H-indole-2-

carbaldehyde

CAS No.: 172984-51-9

Cat. No.: B3245893 Get Quote

Executive Summary
2-Formyl-3-hydroxyindole (C₉H₇NO₂, MW 161.[1][2]16) represents a critical intermediate in

tryptophan metabolism and synthetic indole chemistry. Its structural analysis is frequently

complicated by the existence of stable isomers—most notably Indole-3-carboxylic acid (I3CA)

and 5-hydroxyindole-3-carboxaldehyde—which share an identical molecular weight and

elemental composition.

This guide provides a definitive technical framework for the identification of 2-formyl-3-

hydroxyindole using Mass Spectrometry (MS). Unlike generic spectral libraries, this document

focuses on the mechanistic causality of fragmentation, offering a self-validating protocol to

distinguish this specific aldehyde-alcohol motif from its carboxylic and positional isomers.

Part 1: The Product – 2-Formyl-3-Hydroxyindole
Structural Dynamics and Tautomerism
Before analyzing the mass spectrum, one must understand the molecule's behavior in the gas

phase. 2-Formyl-3-hydroxyindole exists in a keto-enol equilibrium. While the enol form (3-

hydroxy) allows for aromaticity, the keto form (2-formyl-indolin-3-one) is energetically

significant, particularly under soft ionization conditions like Electrospray Ionization (ESI).
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Fragmentation Mechanism
The fragmentation pattern of 2-formyl-3-hydroxyindole is governed by two competing functional

groups: the labile formyl group at C2 and the hydroxyl group at C3.

Primary Pathway: Formyl Cleavage (α-Cleavage)
The most diagnostic event is the loss of the formyl radical (•CHO) or carbon monoxide (CO).

M+• (m/z 161): The molecular ion is generated.

Loss of[3][4] •CHO (M – 29): Homolytic cleavage of the C2-formyl bond yields the 3-

hydroxyindolyl cation (m/z 132). This is a signature transition for indole-2-carboxaldehydes.

Loss of CO (M – 28): Alternatively, the aldehyde carbonyl can be ejected as CO, resulting in

a radical cation at m/z 133.

Secondary Pathway: Ring Contraction/Expansion
Following the loss of the carbonyl moiety, the indole core typically undergoes fragmentation

characteristic of 3-hydroxyindoles (indoxyls), often ejecting a second molecule of CO (from the

C3-OH/C3=O site) to form the m/z 104/105 cluster (quinolinium-like or phenyl-cyanide ions).
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Figure 1: Proposed fragmentation pathway for 2-formyl-3-hydroxyindole under Electron Impact

(EI) or ESI-MS/MS conditions.

Part 2: Comparative Analysis (The Alternatives)
The primary challenge in analyzing 2-formyl-3-hydroxyindole is differentiating it from its

isomers. The table below objectively compares the spectral performance of the product against

its two most common "alternatives."

Table 1: Isomer Differentiation Matrix (Precursor m/z
161)

Feature
2-Formyl-3-

Hydroxyindole

(Product)

Indole-3-Carboxylic

Acid (Alternative A)

5-Hydroxyindole-3-

Carboxaldehyde

(Alternative B)

Functional Groups
Aldehyde (-CHO),

Enol (-OH)

Carboxylic Acid (-

COOH)

Aldehyde (-CHO),

Phenol (-OH)

Primary Loss
-29 Da (•CHO)

m/z 132

-17 Da (•OH)

m/z 144

-29 Da (•CHO)

m/z 132

Secondary Loss
-28 Da (CO)

m/z 104

-45 Da (•COOH)

m/z 116

-28 Da (CO)

m/z 104

Diagnostic Ion m/z 132 (Strong) m/z 116 (Definitive)
m/z 132 + m/z 160

(Strong M-1)

Mechanism Note
Aldehyde cleavage is

dominant.

Acid decarboxylation

is dominant.

Ring substitution

stabilizes M-1.

Detailed Comparative Insights
1. vs. Indole-3-Carboxylic Acid (I3CA)
This is the most critical distinction. I3CA contains a carboxylic acid group.[1][5][6]
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The Acid Signature: Carboxylic acids characteristically lose •OH (17 Da) to form an acylium

ion (m/z 144) and, more importantly, lose the entire •COOH group (45 Da) to form the bare

indole cation at m/z 116.

The Aldehyde Signature: 2-formyl-3-hydroxyindole cannot lose 45 Da in a single step. It

loses 29 Da (CHO).[5]

Conclusion: If you see m/z 116, it is the Acid. If you see m/z 132 but no m/z 116, it is the

Aldehyde.

2. vs. 5-Hydroxyindole-3-Carboxaldehyde
These are positional isomers. Both have aldehyde and hydroxyl groups.[2][6]

Differentiation: This requires high-resolution MS or careful observation of relative

abundances.

2-Formyl: The proximity of the 2-CHO and 3-OH groups allows for an "ortho effect" (loss of

H₂O, m/z 143) which is less favorable in the 3,5-substituted isomer where groups are

distant.

5-Hydroxy: Often shows a stronger [M-H]⁻ in negative mode due to the acidic phenolic

proton at C5, which is more accessible than the sterically crowded C3-OH in the 2-formyl

isomer.

Decision Logic for Researchers
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Figure 2: Logical workflow for distinguishing C₉H₇NO₂ isomers based on MS/MS fragmentation.
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Part 3: Experimental Protocol
To generate the data required for the decision tree above, the following self-validating protocol

is recommended.

Sample Preparation
Solvent: Methanol/Water (50:50) with 0.1% Formic Acid. Avoid protic solvents if studying

tautomer exchange rates, but for standard ID, this mixture promotes ionization.

Concentration: 1–10 µM. High concentrations may induce dimerization (aldol condensation

products), complicating the spectrum.

Instrument Configuration (ESI-MS/MS)
Polarity: Run in Positive (+) and Negative (-) modes.

Positive Mode: Favors the aldehyde fragmentation (loss of CHO).[2]

Negative Mode: Favors deprotonation of the hydroxyl group. 2-formyl-3-hydroxyindole

(enol) is acidic.

Collision Energy (CE): Apply a stepped CE ramp (e.g., 10, 20, 40 eV).

Low CE (10 eV): Preserves the Molecular Ion (161).

Med CE (20 eV): Generates diagnostic fragments (132, 133, 116).

High CE (40 eV): Confirms the indole core degradation (m/z 77, etc.).

Validation Criterion (The "Trust" Check)
To validate that you are observing 2-formyl-3-hydroxyindole and not an artifact:

Check for m/z 116: If this peak is >5% of the base peak, your sample is likely contaminated

with or is actually Indole-3-carboxylic acid.

Check for Dimerization: Look for m/z 304 (2M - 18). If present, dilute the sample 10x and re-

run. If the ratio of 161/304 increases, the dimer is an artifact of concentration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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